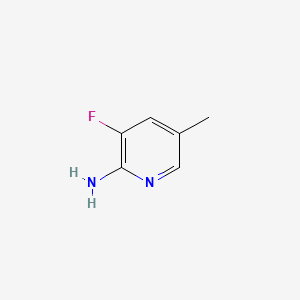

3-Fluoro-5-methylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAWTMSJTPXTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730850 | |

| Record name | 3-Fluoro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211590-31-6 | |

| Record name | 3-Fluoro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Fluoro-5-methylpyridin-2-amine (CAS No. 1211590-31-6): A Cornerstone Building Block for Modern Drug Discovery

Abstract: This document provides an in-depth technical overview of 3-Fluoro-5-methylpyridin-2-amine, registered under CAS number 1211590-31-6.[1][2][3] As a strategically functionalized pyridine derivative, this compound has emerged as a valuable and versatile building block for researchers and scientists in pharmaceutical and agrochemical development. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway with a detailed experimental protocol, discuss its critical role and applications in medicinal chemistry, and provide essential safety and handling guidelines. This guide is intended to serve as a comprehensive resource for drug development professionals seeking to leverage the unique structural attributes of this key intermediate.

Physicochemical and Structural Properties

This compound, also known as 2-Amino-3-fluoro-5-picoline, possesses a unique combination of functional groups on a pyridine scaffold.[3] The strategic placement of a fluorine atom, an amine group, and a methyl group makes it a highly sought-after synthon in organic synthesis. The fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules, which are highly desirable traits in drug candidates.[4] The primary amine serves as a versatile reactive handle for derivatization, enabling its incorporation into larger, more complex molecular architectures.[5]

The core properties of the compound are summarized below:

| Property | Value | Source |

| CAS Number | 1211590-31-6 | [1][2][3] |

| Molecular Formula | C₆H₇FN₂ | [1][3] |

| Molecular Weight | 126.13 g/mol | [1][3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-3-fluoro-5-picoline | [3] |

| Appearance | Solid (Typical) | [6] |

| Storage | Store in a cool, dry, well-ventilated area. Recommended storage under inert gas (Nitrogen or Argon) at 2–8 °C. | [1][6] |

Synthesis and Reaction Pathway

The synthesis of substituted pyridines like this compound often involves multi-step sequences starting from more common pyridine precursors. A general and logical approach involves the strategic introduction of substituents, such as nitration, followed by reduction, halogenation, and potentially fluorination via diazotization-fluorination (Balz-Schiemann reaction) or nucleophilic aromatic substitution.

Below is a representative, field-proven protocol for a related transformation that illustrates the chemical principles involved, specifically the reduction of a nitro group on a pyridine ring, a common step in the synthesis of amino-pyridines.

Experimental Protocol: Reduction of a Substituted Nitropyridine

This protocol describes the reduction of 2-bromo-5-methyl-3-nitropyridine to 2-bromo-5-methylpyridin-3-amine, a structural analog and potential precursor, demonstrating a key transformation. The choice of iron powder in acetic acid is a classic, effective, and cost-efficient method for nitro group reduction, avoiding more expensive and hazardous reagents like catalytic hydrogenation with H₂/Pd-C.

Materials:

-

2-Bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol)

-

Iron powder (1.11 g, 19.8 mmol)

-

Glacial Acetic Acid (AcOH) (10 mL)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add iron powder (1.11 g) and 5 mL of acetic acid.

-

Initiation: Heat the mixture to 80°C. The activation of iron with acid is crucial for the reaction to proceed efficiently.

-

Addition of Starting Material: Dissolve the 2-bromo-5-methyl-3-nitropyridine (1.0 g) in 5 mL of acetic acid. Add this solution dropwise to the heated iron-acid slurry over a period of 20 minutes. Maintaining a controlled addition rate prevents exothermic runaway.

-

Reaction: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 80°C, then allow it to stir at ambient temperature for 16 hours to ensure complete conversion.[7]

-

Work-up: Dilute the cooled mixture with EtOAc (20 mL) and filter through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with additional EtOAc.[7]

-

Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated NaHCO₃ solution, followed by solid NaHCO₃ in portions, until effervescence ceases and the aqueous layer is neutral (pH ~7). This step neutralizes the excess acetic acid.[7]

-

Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). The product is organic-soluble and will move into the EtOAc phase.

-

Drying and Concentration: Combine the organic phases, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[7]

-

Purification: The resulting solid can be further purified by recrystallization or column chromatography to yield the final amine product.

Caption: A generalized workflow for the synthesis of aminopyridines.

Applications in Drug Discovery and Development

This compound is not merely a reagent but a strategic tool for medicinal chemists. Its value lies in its capacity to serve as a foundational scaffold for building complex drug candidates.

-

Scaffold for Bioactive Molecules: The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. This compound provides a pre-functionalized pyridine core, accelerating the synthesis of new chemical entities.

-

Modulation of Pharmacokinetics: The introduction of fluorine is a well-established strategy in drug design.[4] Fluorine's high electronegativity can alter the pKa of the nearby amine group, influencing binding interactions with protein targets. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.

-

Vector for Further Synthesis: The primary amine at the 2-position is a nucleophilic site ripe for a multitude of chemical transformations. It readily participates in amide bond formations, reductive aminations, and the synthesis of ureas, sulfonamides, and heterocyclic rings, allowing chemists to explore a vast chemical space. This makes it a key intermediate for building libraries of compounds for high-throughput screening.[5]

Caption: Role as a versatile synthon in drug development.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount. The compound is classified as hazardous, and all operations should be conducted within a certified fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

GHS Hazard Information: While a specific, universally adopted GHS classification for this exact compound is not consistently available across all suppliers, related aminopyridine and fluoropyridine compounds carry significant warnings. Users MUST consult the specific Safety Data Sheet (SDS) provided by their supplier. Based on data for analogous structures, the following hazards are likely.[8][9][10][11]

| Hazard Class | GHS Statement |

| Acute Toxicity | H301: Toxic if swallowed. H310: Fatal in contact with skin. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Recommended PPE and Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[9][11] Ensure eyewash stations and safety showers are readily accessible.[9][11]

-

Eye/Face Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[8][12]

-

Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[8][10] Immediately remove and properly dispose of contaminated clothing.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[11][12]

-

Handling: Avoid breathing dust.[8] Do not get in eyes, on skin, or on clothing.[8] Wash hands and any exposed skin thoroughly after handling.[9][10]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9]

-

If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6]

References

- This compound.

- This compound | 1211590-31-6. ChemicalBook.

- 3-Fluoro-5-methylpyridin-4-amine | C6H7FN2 | CID 45116209. PubChem.

- The Role of this compound in Modern Organic Synthesis. Okemiss.

- 2-Amino-3-fluoro-5-methylpyridine | CAS 1211590-31-6. Santa Cruz Biotechnology.

- 2-Fluoro-3-methyl-5-aminopyridine Product Description. ChemicalBook.

- SAFETY D

- SAFETY D

- Safety D

- SAFETY D

- 3-Amino-6-fluoro-2-methylpyridine SDS. ECHEMI.

- 3-Amino-2-bromo-5-methylpyridine synthesis. ChemicalBook.

- Why 2-Fluoro-3-methyl-5-aminopyridine is Key for Pharmaceutical Intermedi

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PubMed Central.

- 3-Amino-5-methylpyridine. Chem-Impex.

Sources

- 1. This compound [acrospharmatech.com]

- 2. This compound | 1211590-31-6 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 186593-48-6 CAS MSDS (2-Fluoro-3-methyl-5-aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

Introduction: Unveiling a Key Building Block in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methylpyridin-2-amine

This compound is a substituted aminopyridine that has emerged as a significant building block in the landscape of medicinal chemistry and organic synthesis. Its structural uniqueness, combining a pyridine core with a strategically placed fluorine atom, a methyl group, and a reactive amine handle, makes it a versatile synthon for creating complex molecular architectures.[1] The incorporation of a fluorine atom is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced pharmacokinetic profiles.[2][3]

For researchers, drug development professionals, and synthetic chemists, a thorough understanding of the physicochemical properties of this compound is not merely academic; it is a prerequisite for its effective application. These properties govern everything from reaction conditions and purification strategies to the ultimate biological activity and formulation of resulting active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, grounded in established analytical protocols and field-proven insights.

Molecular and Structural Characteristics

The foundation of any physicochemical analysis begins with a precise understanding of the molecule's identity and structure.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1211590-31-6 | Acros Pharmatech[4] |

| Molecular Formula | C₆H₇FN₂ | Acros Pharmatech[4] |

| Molecular Weight | 126.13 g/mol | Acros Pharmatech[4] |

| Canonical SMILES | CC1=CC(=C(N=C1)N)F | Acros Pharmatech[4] |

| InChI Key | WKAWTMSJTPXTOY-UHFFFAOYSA-N | Acros Pharmatech[4] |

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. Each of these parameters is critical for predicting the compound's behavior in both chemical and biological systems.

| Physicochemical Property | Value / Range | Significance in Research & Development |

| Melting Point (°C) | Data not available in literature; requires experimental determination. | Purity assessment, solid-state characterization, formulation development. |

| Boiling Point (°C) | 195.5 ± 35.0 (Predicted) | Provides an estimate for purification by distillation and thermal stability.[4] |

| Aqueous Solubility | Requires experimental determination. | Crucial for bioavailability, reaction quenching, and designing biological assays. |

| pKa | Requires experimental determination. | Determines the ionization state at physiological pH, impacting absorption, distribution, and receptor binding. |

In-Depth Analysis and Experimental Methodologies

A Senior Application Scientist does not simply rely on reported values but understands the causality behind their measurement. The following sections detail the significance of each core property and provide robust, self-validating protocols for their determination.

Melting Point Determination

Scientific Rationale: The melting point is a fundamental thermal property used to assess the purity of a crystalline solid.[5] A pure compound typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range. This makes it an indispensable first-pass quality control check after synthesis.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard Mel-Temp apparatus, a common and reliable method in organic chemistry labs.[6]

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula or mortar and pestle.[7]

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid (2-3 mm high) should enter the tube.[8]

-

Packing: To pack the sample tightly at the bottom, drop the capillary tube, sealed-end down, through a long glass tube resting on a hard surface. Repeat several times.

-

Apparatus Setup: Insert the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the block's temperature.

-

Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time during the accurate measurement.

-

Accurate Determination: Allow the block to cool to at least 10-15°C below the approximate melting point. Prepare a new capillary. Heat the block slowly, at a rate of approximately 1-2°C per minute, once you are near the expected melting point.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.[5][8]

Workflow Visualization:

Aqueous Solubility Determination

Scientific Rationale: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, rendering an otherwise potent compound ineffective.[9] It also dictates the design of in vitro assays and formulation strategies. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[10][11]

Experimental Protocol: Shake-Flask Method

Step-by-Step Methodology:

-

System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 for physiological relevance).

-

Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed, screw-cap vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the suspension to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration/Centrifugation: Remove any remaining undissolved solid from the aliquot by filtering through a low-binding 0.22 µm filter or by high-speed centrifugation. This step is critical to avoid artificially high concentration readings.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Calibration: Quantify the concentration by comparing the analytical response to a standard calibration curve prepared with known concentrations of the compound.

Workflow Visualization:

pKa Determination

Scientific Rationale: The acid dissociation constant (pKa) defines the strength of an acid or base and dictates the extent of ionization of a molecule at a given pH.[12][13][14] For a drug candidate like this compound, which has a basic amino group, the pKa is paramount. It determines its charge state in different parts of the body (e.g., stomach vs. intestine), which in turn governs its solubility, membrane permeability (ADME properties), and ability to interact with its biological target.[12] Potentiometric titration is a classic and highly accurate method for pKa determination for compounds with sufficient solubility.[13][15]

Experimental Protocol: Potentiometric Titration

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of known ionic strength (e.g., 0.15 M KCl to mimic physiological conditions). If solubility is an issue, a co-solvent like methanol or DMSO may be used, and the aqueous pKa is then determined by extrapolation.

-

Apparatus Setup: Place the solution in a thermostatted vessel. Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10) at the experimental temperature.

-

Titration: Since the compound is a base, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an auto-buret.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point).

-

pKa Calculation: The pKa is numerically equal to the pH at the half-equivalence point.[15] For a base, this corresponds to the point where half of the amine has been protonated. Specialized software is often used to refine the pKa value from the full titration curve.

Workflow Visualization:

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.[16] It is the most powerful tool for unambiguous structure elucidation of organic molecules.

General Experimental Protocol for NMR:

-

Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17] The choice of solvent is critical to ensure the compound is fully dissolved.[17]

-

Tube Loading: Transfer the solution into a clean NMR tube.[17]

-

Spectrometer Setup: Insert the tube into the NMR spectrometer.[18] The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to maximize homogeneity.[17]

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.[17]

Predicted Spectral Features for this compound:

-

¹H NMR:

-

-NH₂ Protons: A broad singlet, typically in the range of 4-6 ppm, whose chemical shift is concentration-dependent. This signal will disappear upon D₂O exchange.[19]

-

Aromatic Protons: Two distinct signals for the two protons on the pyridine ring. The proton at C4 will likely appear as a doublet due to coupling with the ¹⁹F nucleus. The proton at C6 will appear as a singlet or a narrow doublet.

-

-CH₃ Protons: A sharp singlet, typically in the range of 2.2-2.5 ppm.

-

-

¹³C NMR:

-

Six distinct carbon signals are expected. The carbons directly bonded to the fluorine (C3) and nitrogen atoms (C2, C5) will be significantly influenced. The C-F coupling will be observable, with the C3 signal appearing as a large doublet.

-

-

¹⁹F NMR:

-

A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely show coupling to the adjacent proton at C4.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20]

Predicted Characteristic IR Absorptions:

-

N-H Stretching: As a primary amine, two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region.[19][20] These are typically weaker than O-H stretches.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

-

N-H Bending: A medium to strong band is expected in the 1580-1650 cm⁻¹ region.[20]

-

C=C and C=N Stretching: Aromatic ring vibrations will produce several bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: A strong band is expected in the 1250-1335 cm⁻¹ range, characteristic of an aromatic amine.[20]

-

C-F Stretching: A strong, characteristic absorption band is expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 126.13. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₆H₇FN₂.

-

Nitrogen Rule: The compound has an even number of nitrogen atoms (two), so its molecular ion peak will have an even nominal mass, consistent with 126.

-

Fragmentation: Common fragmentation pathways may include the loss of small neutral molecules or radicals, which can help in confirming the structure.

Conclusion and Outlook

This compound is a compound of significant interest due to its utility as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its physicochemical properties—solubility, pKa, and thermal characteristics—are the critical parameters that dictate its handling, reactivity, and, ultimately, the performance of the final products derived from it.

This technical guide has outlined the scientific rationale behind the key physicochemical properties and provided robust, validated protocols for their experimental determination. For researchers and developers, mastering these analytical techniques is essential for ensuring data integrity, accelerating project timelines, and successfully translating a promising molecular scaffold into an innovative solution. The combination of its fluorinated pyridine core and reactive amine group ensures that this compound will remain a valuable tool in the chemist's arsenal for the foreseeable future.

References

- Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.

- ASTM E1148-02(2010). Standard Test Method for Measurements of Aqueous Solubility.

- University of Calgary. Melting point determination.

- Goroncy, A.K. Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. University of Wyoming NMR Facility.

- Cichocki, A. (2023). An Introduction to NMR Spectroscopy. Lab Manager Magazine.

- ALWSCI. (2024). How To Prepare And Run An NMR Sample. ALWSCI Blog.

- Chemistry For Everyone. (2024). How To Determine Melting Point Of Organic Compounds?. YouTube.

- Westminster College.

- BYJU'S. Determination Of Melting Point Of An Organic Compound.

- JEOL USA, Inc. NMR Basics for the absolute novice.

- Slideshare.

- Clarion University. Determination of Melting Point. Science in Motion.

- PharmaeliX. (2021).

- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.

- De Witte, A. M., et al. (2013).

- International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa)

- The Role of this compound in Modern Organic Synthesis.

- Scribd. (2019).

- ResearchGate. (2024). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines.

- Cre

- Sigma-Aldrich.

- ResearchG

- Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.

- ChemicalBook. 186593-48-6(2-Fluoro-3-methyl-5-aminopyridine) Product Description.

- ChemicalBook. This compound | 1211590-31-6.

- Acros Pharm

- University of Colorado Boulder. IR Spectroscopy Tutorial: Amines.

- Kavitha, S., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- ACS Publications. (2024). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.

- PubChem. 3-Fluoro-5-methylpyridin-4-amine | C6H7FN2 | CID 45116209.

- ChemicalBook. 3-Amino-2-bromo-5-methylpyridine synthesis.

- PubChem. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348.

- ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.

- Chem-Impex. 3-Amino-5-methylpyridine.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Sigma-Aldrich. 2-Amino-5-methylpyridine 99 1603-41-4.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu

- MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-5-methylpyridine | 1603-41-4.

- ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4).

- Jubilant Ingrevia. 2-Amino-5-Methyl Pyridine.

- ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) IR1.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound [acrospharmatech.com]

- 5. pennwest.edu [pennwest.edu]

- 6. studylib.net [studylib.net]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijirss.com [ijirss.com]

- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 16. An Introduction to NMR Spectroscopy | Lab Manager [labmanager.com]

- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 18. uwyo.edu [uwyo.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. orgchemboulder.com [orgchemboulder.com]

3-Fluoro-5-methylpyridin-2-amine structure and synthesis

An In-Depth Technical Guide to 3-Fluoro-5-methylpyridin-2-amine: Structure, Synthesis, and Applications

Introduction: A Key Building Block in Modern Chemistry

This compound, identified by its CAS Number 1211590-31-6, is a specialized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure features a pyridine ring functionalized with an amine group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position. This unique arrangement of functional groups makes it a highly valuable and versatile building block (synthon) in organic synthesis.

The strategic placement of the fluorine atom is particularly noteworthy. Fluorine's high electronegativity can significantly alter the electronic properties of the pyridine ring, influencing the molecule's reactivity, pKa, and binding interactions. In the context of drug development, the introduction of fluorine can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its biological target, all of which are highly desirable attributes in medicinal chemistry.[2] The primary amine group serves as a convenient reactive handle, providing a site for further chemical modifications and the construction of more complex molecular architectures.[3]

This guide provides an in-depth look at the structure, physicochemical properties, synthesis, and applications of this compound, intended for researchers and professionals in chemical synthesis and drug discovery.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its application in synthesis.

A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1211590-31-6 | [1][4][5] |

| Molecular Formula | C₆H₇FN₂ | [1][4] |

| Molecular Weight | 126.13 g/mol | [1][4] |

| Appearance | White to yellow solid | [6] |

| Melting Point | 40 - 44 °C | |

| Boiling Point | 208 - 209 °C | |

| Storage | Store in a cool, dry, well-ventilated area. Recommended storage at 2–8 °C under an inert gas. | [4][7] |

Synthesis of this compound: A Mechanistic Overview

The synthesis of substituted fluoropyridines often requires multi-step pathways, as direct fluorination can be challenging. A common and effective strategy for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. This reaction involves the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding fluoro-aromatic compound.[8]

A plausible synthetic route to this compound starts from a readily available precursor, such as 3-amino-5-methylpyridine or 2-amino-5-methylpyridine, and proceeds through several key transformations. The following workflow illustrates a generalized approach.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical transformations for preparing fluoropyridines.

Step 1: Protection of the Amine (Acetylation)

-

To a solution of 2-amino-5-methylpyridine in a suitable solvent, add acetic anhydride.

-

Heat the reaction mixture (e.g., to 45°C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and isolate the N-(5-methylpyridin-2-yl)acetamide product, typically by precipitation or extraction.

Causality: The primary amine is protected as an acetamide to prevent side reactions and to control the regioselectivity of the subsequent nitration step.

Step 2: Nitration

-

Carefully dissolve the N-(5-methylpyridin-2-yl)acetamide in concentrated sulfuric acid, maintaining a low temperature with an ice bath.

-

Add fuming nitric acid dropwise to the solution, ensuring the temperature does not rise excessively.

-

Stir the reaction at a controlled temperature (e.g., 60°C) for a few hours.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the N-(3-nitro-5-methylpyridin-2-yl)acetamide product. Filter and wash the solid.

Causality: The electron-donating nature of the acetamido and methyl groups directs the incoming electrophile (nitronium ion, NO₂⁺) to the 3-position of the pyridine ring.

Step 3: Reduction of the Nitro Group

-

Suspend the N-(3-nitro-5-methylpyridin-2-yl)acetamide in a solvent such as ethanol or acetic acid.

-

Add a reducing agent. A common method involves iron powder in acetic acid.[9] Alternatively, catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst) can be used.

-

Heat the mixture (e.g., to 80°C) and stir until the reduction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst or iron salts and concentrate the filtrate to obtain N-(3-amino-5-methylpyridin-2-yl)acetamide.[9]

Causality: The nitro group is reduced to a primary amine, which is the necessary precursor for the diazotization reaction.

Step 4: Balz-Schiemann Reaction (Diazotization and Fluorination)

-

Dissolve the N-(3-amino-5-methylpyridin-2-yl)acetamide in an aqueous solution of tetrafluoroboric acid (HBF₄).

-

Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt.

-

Isolate the diazonium salt by filtration.

-

Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene) until nitrogen evolution ceases. This thermal decomposition yields N-(3-fluoro-5-methylpyridin-2-yl)acetamide.

Causality: The amine is converted to a diazonium group (-N₂⁺), which is an excellent leaving group. The tetrafluoroborate counter-ion (BF₄⁻) serves as the fluoride source, which attacks the ring upon heating, displacing the nitrogen gas.

Step 5: Deprotection (Hydrolysis)

-

Heat the N-(3-fluoro-5-methylpyridin-2-yl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

After the hydrolysis is complete, neutralize the solution and extract the final product, this compound, with an organic solvent.

-

Purify the product by recrystallization or chromatography.

Causality: The acetamide protecting group is removed to regenerate the free primary amine, yielding the final target molecule.

Applications in Research and Drug Development

This compound is primarily used as a crucial intermediate in the synthesis of more complex molecules for various research applications.[3]

-

Pharmaceutical Intermediates : Its most significant application is in the construction of active pharmaceutical ingredients (APIs). The fluorinated aminopyridine scaffold is a common feature in molecules designed to interact with specific biological targets.

-

Proteomics Research : The compound is used to build specific probes and reagents for proteomics research.[1]

-

Agrochemicals : Similar to its role in pharmaceuticals, it serves as a building block for novel pesticides and herbicides, where the fluorine atom can enhance potency and environmental stability.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Based on available safety data sheets, the compound presents several hazards.

-

Hazard Statements : Causes skin irritation and serious eye irritation. May cause respiratory irritation. It can be toxic if swallowed and fatal in contact with skin.

-

Precautionary Measures :

-

Handling : Wash hands thoroughly after handling. Use only in a well-ventilated area and avoid breathing dust.[11] Do not get in eyes, on skin, or on clothing.

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and safety goggles with side-shields.[11][12] If ventilation is inadequate, a suitable respirator should be used.[11]

-

First Aid : In case of skin contact, wash with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[12] Seek immediate medical attention if symptoms persist or in case of significant exposure.

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][12] Keep away from incompatible substances.[4]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its carefully arranged functional groups—a reactive amine, a stabilizing methyl group, and a pharmacologically advantageous fluorine atom—make it a premier building block for constructing novel molecules with tailored properties. Understanding its synthesis, properties, and handling is crucial for any researcher or scientist looking to leverage its potential in the development of next-generation pharmaceuticals and other advanced chemical products.

References

- Acros Pharmatech. This compound.

- ChemicalBook. This compound | 1211590-31-6.

- PubChem. 3-Fluoro-5-methylpyridin-4-amine | C6H7FN2 | CID 45116209.

- Unknown Source. The Role of this compound in Modern Organic Synthesis.

- PubChem. 3-Fluoro-5-methylpyridin-1-ium-2-amine.

- Santa Cruz Biotechnology. 2-Amino-3-fluoro-5-methylpyridine | CAS 1211590-31-6.

- MedchemExpress.com. Safety Data Sheet.

- A75706. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- ChemicalBook. 2-Fluoro-3-methyl-5-aminopyridine Product Description.

- MedchemExpress.com. Certificate of Analysis.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- ChemicalBook. 3-Amino-2-bromo-5-methylpyridine synthesis.

- Unknown Source. Why 2-Fluoro-3-methyl-5-aminopyridine is Key for Pharmaceutical Intermediates.

- Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

- PMC - PubMed Central. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

- Chem-Impex. 2-Fluoro-3-methylpyridine.

- Chem-Impex. 3-Amino-5-methylpyridine.

Sources

- 1. scbt.com [scbt.com]

- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [acrospharmatech.com]

- 5. This compound | 1211590-31-6 [amp.chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 186593-48-6 CAS MSDS (2-Fluoro-3-methyl-5-aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

spectroscopic data for 3-Fluoro-5-methylpyridin-2-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-methylpyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound this compound (CAS 875782-93-9). As a substituted pyridine, this molecule is a valuable building block in medicinal chemistry and materials science, making its unambiguous structural confirmation paramount. This document serves as a reference for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between molecular structure and spectroscopic output, offering field-proven insights into experimental choices and data interpretation.

Molecular Structure and Spectroscopic Implications

This compound is a heteroaromatic compound featuring a pyridine ring substituted with an amine group, a fluorine atom, and a methyl group. Each of these functional groups imparts distinct and predictable features in its spectra, allowing for a robust, multi-faceted structural confirmation.

-

Pyridine Ring: The aromatic system will show characteristic signals in both ¹H and ¹³C NMR, as well as C=C and C=N stretching vibrations in the IR spectrum.

-

Amine Group (-NH₂): This primary amine will exhibit characteristic N-H stretching bands in the IR spectrum. In ¹H NMR, its protons are typically broad and their chemical shift is concentration-dependent. They are also exchangeable with deuterium, a key diagnostic feature.[1]

-

Fluorine Atom (-F): The highly electronegative fluorine atom significantly influences the electronic environment of the molecule. This results in predictable downfield shifts for nearby nuclei in NMR spectra and introduces characteristic heteronuclear coupling (J-coupling) between fluorine and both protons (¹H) and carbons (¹³C). A C-F stretching vibration will also be present in the IR spectrum.

-

Methyl Group (-CH₃): This group will produce a distinct singlet in the ¹H NMR spectrum and a signal in the aliphatic region of the ¹³C NMR spectrum.

Below is a diagram of the molecular structure with IUPAC numbering, which will be used for all spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical connectivity and environmental information, with the fluorine atom serving as a valuable internal probe.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for non-polar to moderately polar compounds. DMSO-d₆ is useful for enhancing the visibility of N-H protons, which exchange more slowly than in other solvents.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides a reference signal at 0.00 ppm.

-

D₂O Exchange (Diagnostic Step): After acquiring an initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O), shake the tube gently, and re-acquire the spectrum. The disappearance of a signal confirms its assignment as an exchangeable proton (e.g., -NH₂).[1]

¹H NMR Spectroscopy: Data Analysis

The ¹H NMR spectrum is predicted to show four distinct signals.

-

Aromatic Protons (H4, H6):

-

H6: This proton is adjacent to the nitrogen atom and will appear furthest downfield. It is coupled to H4 (small, ⁴J meta-coupling) and the fluorine atom at position 3 (⁴J H-F coupling). This will likely result in a doublet of doublets (dd) or a more complex multiplet.

-

H4: This proton is coupled to H6 (⁴J meta-coupling) and the fluorine atom at position 3 (³J H-F coupling). The ³J H-F coupling is typically larger than the ⁴J H-H coupling, leading to a distinct doublet of doublets.

-

-

Amine Protons (-NH₂):

-

Methyl Protons (-CH₃):

-

The methyl group at C5 is relatively isolated from other protons, so it is expected to appear as a sharp singlet. A very small long-range coupling to the fluorine atom (⁵J H-F) might be observable with high-resolution instruments but typically is not resolved.

-

¹³C NMR Spectroscopy: Data Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms. The key diagnostic feature is the splitting of carbon signals due to coupling with the fluorine atom.

-

C3 (Fluorine-bearing Carbon): This carbon will exhibit a very large one-bond coupling constant (¹J C-F), appearing as a doublet. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine atom.

-

C2 and C4 (Ortho to Fluorine): These carbons will show smaller two-bond coupling constants (²J C-F) and will also appear as doublets.

-

C5 and C6 (Meta and Para to Fluorine): These carbons will show even smaller three-bond and four-bond coupling constants (³J C-F, ⁴J C-F), respectively. These may appear as small doublets or triplets, or the coupling may not be fully resolved.

-

-CH₃ Carbon: The methyl carbon will appear as a singlet (or a very finely split quartet due to ¹J C-H coupling in a coupled spectrum) in the aliphatic region (~10-25 ppm).

NMR Data Summary

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J). Note that actual values may vary based on experimental conditions. These predictions are based on data from analogous compounds like 2-amino-5-methylpyridine and various fluoropyridines.[2][3][4][5]

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Proton 1 | ~7.5-7.8 | dd | ⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 3-5 | H6 |

| Proton 2 | ~7.0-7.3 | dd | ⁴J(H-H) ≈ 2-3, ³J(H-F) ≈ 8-10 | H4 |

| Proton 3 | ~4.5-5.5 | br s | - | -NH₂ |

| Proton 4 | ~2.2-2.4 | s | - | -CH₃ |

| ¹³C NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Carbon 1 | ~155-160 | d | ¹J(C-F) ≈ 230-250 | C3 |

| Carbon 2 | ~150-155 | d | ³J(C-F) ≈ 4-8 | C5 |

| Carbon 3 | ~145-150 | d | ²J(C-F) ≈ 15-25 | C2 |

| Carbon 4 | ~135-140 | d | ²J(C-F) ≈ 20-30 | C4 |

| Carbon 5 | ~120-125 | d | ⁴J(C-F) ≈ 2-5 | C6 |

| Carbon 6 | ~17-20 | s | - | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Acquire Spectrum: Apply pressure using the anvil to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectrum Analysis

The IR spectrum provides a distinct fingerprint for this compound, confirming its key functional groups.

-

N-H Stretching: Primary amines show two characteristic bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][6]

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

-

C=C and C=N Stretching: The aromatic ring vibrations will result in several sharp absorptions in the 1650-1450 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the primary amine typically appears as a strong band around 1650-1580 cm⁻¹.[6]

-

C-N Stretching: This vibration for aromatic amines is found in the 1350-1200 cm⁻¹ range.[1]

-

C-F Stretching: A strong, characteristic absorption due to the C-F bond stretch is expected in the 1250-1000 cm⁻¹ region.

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3450 and ~3350 | Asymmetric & Symmetric Stretch | -NH₂ (Primary Amine) |

| ~3100-3000 | Stretch | Aromatic C-H |

| ~2980-2850 | Stretch | Aliphatic C-H (-CH₃) |

| ~1620 | Scissoring Bend | -NH₂ |

| ~1600, ~1570, ~1480 | Stretch | Aromatic C=C and C=N |

| ~1300 | Stretch | Aromatic C-N |

| ~1150 | Stretch | C-F |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information.

Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

Mass Spectrum Analysis

-

Molecular Ion (M⁺): The molecular formula of this compound is C₆H₇FN₂. Its nominal molecular weight is 126 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 126.

-

Nitrogen Rule: The molecule contains an even number of nitrogen atoms (two), so its molecular ion will have an even mass-to-charge ratio, consistent with m/z = 126.[1]

-

Fragmentation: Common fragmentation pathways for pyridines include the loss of HCN or radicals. For this molecule, potential key fragments include:

-

[M-1]⁺ (m/z 125): Loss of a hydrogen atom.

-

[M-15]⁺ (m/z 111): Loss of a methyl radical (•CH₃).

-

[M-27]⁺ (m/z 99): Loss of HCN.

-

Caption: Predicted EI-MS fragmentation pathway for this compound.

Mass Spectrometry Data Summary

| m/z | Proposed Identity | Notes |

| 126 | [M]⁺˙ | Molecular Ion |

| 125 | [M-H]⁺ | Loss of H radical |

| 111 | [M-CH₃]⁺ | Loss of methyl radical |

| 99 | [M-HCN]⁺˙ | Loss of hydrogen cyanide |

Integrated Spectroscopic Workflow

Confirming a chemical structure is a process of synthesizing evidence from multiple techniques. No single method is sufficient, but together they provide an unambiguous identification.

Caption: Integrated workflow for structural elucidation.

The process begins with Mass Spectrometry to confirm the molecular weight. IR spectroscopy then validates the presence of the key functional groups (-NH₂, -CH₃, C-F, aromatic ring). Finally, ¹H and ¹³C NMR provide the definitive map of the molecular skeleton, showing the precise location and connectivity of each atom through chemical shifts and spin-spin coupling, especially the characteristic C-F and H-F couplings that place the fluorine at the C3 position.

Conclusion

The spectroscopic characterization of this compound is straightforward and logical when approached systematically. The combination of NMR, IR, and MS provides a self-validating set of data that unambiguously confirms the molecular structure. The key diagnostic features are the N-H and C-F stretches in the IR spectrum, the molecular ion at m/z 126 in the mass spectrum, and the characteristic chemical shifts and fluorine-coupling patterns observed in both the ¹H and ¹³C NMR spectra. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important chemical building block.

References

-

Acros Pharmatech. This compound. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

-

Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link]

-

PubChem. 2-Amino-5-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Fluoro-5-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]

- 4. 3-Fluoro-5-methylpyridine | C6H6FN | CID 2762892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

The Strategic Incorporation of Fluorine in Pyridine Scaffolds: A Technical Guide to Unlocking Potent Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the pyridine scaffold has become a cornerstone of modern medicinal chemistry and agrochemical design.[1] This guide provides an in-depth technical analysis of the biological activities of fluorinated pyridines, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental physicochemical principles that underpin the enhanced potency and favorable pharmacokinetic profiles of these compounds. By examining a diverse range of applications—from oncology and infectious diseases to advanced crop protection—this document will illuminate the versatility and power of this structural motif.[2][3] Through detailed case studies of FDA-approved drugs, step-by-step experimental protocols, and illustrative diagrams, this guide aims to equip the reader with both the theoretical understanding and the practical insights necessary to leverage fluorinated pyridines in their own research and development endeavors.

The Foundational Chemistry: Why Fluorine on a Pyridine Ring?

The decision to introduce a fluorine atom or a fluorinated group (like -CF3) into a pyridine ring is a deliberate strategy to modulate a molecule's properties in a predictable and advantageous manner. Unlike other halogens, fluorine possesses a unique combination of properties that makes it exceptionally valuable.

The Unique Physicochemical Properties of Fluorine

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively).[1][4] This allows it to act as a "super-hydrogen" isostere, replacing a C-H bond with a C-F bond without introducing significant steric bulk.[4] The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to the molecule.[5][6]

Modulation of Key Pharmacokinetic and Pharmacodynamic Parameters

The introduction of fluorine profoundly alters the electronic and physical properties of the parent pyridine molecule, which in turn enhances its drug-like characteristics.[7]

-

Lipophilicity (LogP/LogD): Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[8][9] However, the effect is highly context-dependent on the fluorination pattern. For instance, a single fluorine atom can increase lipophilicity, while a trifluoromethyl group has a more pronounced effect.[8] This modulation is a critical tool for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, making it less basic.[10] This is a crucial consideration in drug design, as it affects the molecule's charge state at physiological pH, influencing its solubility, receptor binding, and off-target activities.[8]

-

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[2][4] Strategically placing a fluorine atom at a site that is susceptible to oxidative metabolism can block this pathway, thereby increasing the drug's half-life and duration of action.[7][11]

-

Binding Interactions: Fluorine can participate in a range of non-covalent interactions that enhance binding affinity to target proteins. These include hydrogen bonds (with the fluorine acting as a weak H-bond acceptor), dipole-dipole interactions, and increasingly recognized halogen bonds.[1] The polarized C-F bond can favorably interact with electron-rich pockets in a protein's active site, leading to a significant boost in potency.

The multifaceted influence of fluorination on a pyridine core is summarized in the diagram below.

Caption: Multifaceted effects of fluorinating a pyridine scaffold.

A Spectrum of Biological Activity: From Therapeutics to Crop Protection

The tunable properties of fluorinated pyridines have led to their application across a vast range of biological targets.

Enzyme Inhibition: A Cornerstone of Fluorinated Pyridine Activity

Many drugs and agrochemicals function by inhibiting enzymes, and fluorinated pyridines are particularly effective in this role.[12][13] The pyridine ring can act as a scaffold, positioning key functional groups for optimal interaction with an enzyme's active site, while the fluorine atom enhances binding affinity and metabolic stability.[12]

Case Study: Kinase Inhibitors in Oncology Protein kinases are a major class of drug targets in oncology. Alpelisib, an FDA-approved drug for breast cancer, features a trifluoro-t-butyl group on its pyridine ring.[14] This fluorinated moiety is crucial for high-affinity binding to the PI3Kα enzyme, demonstrating excellent metabolic stability and oral bioavailability.[14] The structure-activity relationship (SAR) studies for many kinase inhibitors reveal that the inclusion of a fluorinated pyridine is a key determinant of potency.[15]

| Inhibitor Class | Target Enzyme | Example Compound/Drug | Role of Fluorinated Pyridine | Potency (IC50/Ki) |

| PI3K Inhibitors | PI3Kα | Alpelisib | Enhances binding affinity via H-bonds and provides metabolic stability.[14] | Low nM range |

| JAK Inhibitors | Janus Kinases | Tofacitinib (contains a related fluorinated pyrrolo[2,3-d]pyrimidine core) | Fluorine modulates pKa and improves cell permeability. | Sub-nM to low nM range |

| MEK Inhibitors | MEK1/2 | Cobimetinib (contains a fluorinated pyridine derivative) | The fluoro-substituent contributes to potent and selective inhibition. | Low nM range |

Agrochemical Applications: Enhancing Potency and Stability

In the agrochemical industry, more than 50% of pesticides launched in the last two decades are fluorinated.[1] Trifluoromethylpyridine (TFMP) derivatives are particularly prominent in herbicides, fungicides, and insecticides.[1] The fluorine imparts increased efficacy, metabolic stability in plants and soil, and better target specificity.[3][6]

Case Study: Flupicolide Flupicolide is a highly effective fungicide used to control devastating plant diseases like late blight.[3] Its structure is built around a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl group is critical for its unique mode of action and systemic activity within the plant.[3]

Diverse Therapeutic Areas

The application of fluorinated pyridines extends well beyond enzyme inhibition in oncology and agrochemicals.

-

Anticancer: Beyond kinase inhibition, fluorinated pyridines are found in drugs targeting various aspects of cancer biology.[4][11]

-

Antidiabetic, Antioxidant, and Anti-Alzheimer's: Research has demonstrated the potential of these compounds in treating metabolic and neurodegenerative diseases.[2][7]

-

Antimicrobial: Fluorinated pyridine derivatives have shown promising activity against a range of bacteria and fungi, offering potential new avenues to combat antimicrobial resistance.[2][][17]

From Bench to Clinic: FDA-Approved Drugs

The success of this chemical scaffold is underscored by the number of drugs containing a fluorinated pyridine moiety that have received FDA approval.[7][11] These drugs treat a wide array of conditions, validating the strategic value of this molecular design.

| Drug Name | Indication | Role of Fluorinated Pyridine Moiety |

| Alpelisib | Breast Cancer | A trifluoro-t-butyl group on the pyridine ring enhances binding to PI3Kα and improves metabolic stability.[14] |

| Vericiguat | Chronic Heart Failure | Contains a fluorinated 1H-pyrazolo[3,4-b]pyridine unit; the fluorine atom contributes to good bioactivity.[15] |

| Cabotegravir | HIV Treatment/Prevention | A fluorinated benzene ring attached to a complex heterocyclic system; the fluorine improves potency.[15] |

| Sotorasib | Non-Small Cell Lung Cancer | The core structure contains a fluorinated pyridine derivative that is key for its targeted action against the KRAS G12C mutation. |

| Umbralisib | Lymphoma | Features a fluorinated phenyl ring attached to a pyrazolopyrimidine core, which in turn is linked to a chromenone scaffold.[15] |

Practical Methodologies: Synthesis and Biological Evaluation

A key aspect of leveraging fluorinated pyridines is the ability to synthesize them efficiently and evaluate their biological activity robustly.

Synthetic Workflow: Accessing Key Fluorinated Pyridine Intermediates

The synthesis of fluorinated pyridines can be challenging but several reliable methods have been developed. Common strategies include nucleophilic aromatic substitution (SNAr) on activated chloropyridines with fluoride salts, and more modern techniques like Rh(III)-catalyzed C-H functionalization.[18][19][20]

Caption: A general workflow for the synthesis of fluorinated pyridines.

Detailed Protocol: Synthesis of 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide (Flupicolide) This protocol is a representative synthesis adapted from publicly available literature for the fungicide Flupicolide.[3]

Materials:

-

2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine

-

2,6-Dichlorobenzoyl chloride

-

Toluene

-

Aqueous sodium hydroxide solution (32 wt.%)

-

Hydrochloric acid (20 wt.%)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine in toluene.

-

Addition of Acylating Agent: While stirring, add 2,6-Dichlorobenzoyl chloride to the solution. An exothermic reaction may be observed.

-

Base Addition: Slowly add the aqueous sodium hydroxide solution to the reaction mixture to neutralize the HCl byproduct, maintaining the temperature below 30°C.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and then with a brine solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Flupicolide.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Experimental Workflow: Assessing Biological Activity

Once synthesized, the biological activity of the fluorinated pyridine derivatives must be assessed through a cascade of in vitro and in vivo assays.

Caption: A typical workflow for in vitro biological evaluation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescent Format) This protocol describes a general method to determine the IC50 of a test compound against a specific protein kinase.

Materials:

-

Kinase of interest (e.g., PI3Kα)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (containing MgCl₂, DTT, etc.)

-

Test compound (fluorinated pyridine derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well microplates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 mM).

-

Reaction Setup:

-

Add 2.5 µL of kinase assay buffer to all wells.

-

Add 1 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells using an acoustic liquid handler or pin tool.

-

Add 2.5 µL of a 2X kinase/substrate mix to all wells except the negative controls (add 2.5 µL of buffer instead).

-

-

Initiate Reaction: Add 2.5 µL of a 2X ATP solution to all wells to start the kinase reaction. The final volume will be 5 µL.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Normalize the data using the positive (0% inhibition, DMSO only) and negative (100% inhibition, no kinase) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Outlook

Fluorinated pyridines represent a privileged class of scaffolds in modern chemistry. Their unique ability to enhance a molecule's physicochemical properties has led to the development of highly effective drugs and agrochemicals.[7] The continued exploration of novel fluorination methods and a deeper understanding of fluorine's role in molecular interactions will undoubtedly lead to the discovery of next-generation therapeutics and crop protection agents. As structure-based drug design and predictive ADME modeling become more sophisticated, the rational incorporation of fluorine into pyridine-based molecules will remain a key strategy for success in research and development.

References

- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWVm010ZmVqETfRGljrZjZ-mOsegY3UiX-HnUbRXEKtE0Yet3mE4fMjZd2NEecp7cg9DKNdj0NgkWVS7dIwbF8-BM9_u_P1fEK3peXsd1t9XeW4ZkAqJ6lfKPLhsyNvvJTlSku5p9W6i6HQtPv7dMmTHrXkROsJv6Sl589Wqe3V9_LQmxAEsEQkFFt6ufxRLz58q9pkBXbbxlRvHUZ2NR9eKvVsmX3BxJ8]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVvs3G0IbvHil5gTFbYZhWPE3V_Zfr0faoRBdg_P92MXnAH9sMMT3TWY03jfkoZlhPdfzMK85rbfe5_3OPne4exoBCeB8nu9cNmgRTiQF-y3l58ccLldbV8a0SmO_gpbLB4VZ2U-CN8O8hYfM=]

- Illustration of the diverse biological activities of fluorine-containing pyridine derivatives - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYghRS9atDNJ4T6-EM0RADx0Ch5hlDDc2oojhmiyFRuzrcbQ3K1nd9Cmtbube-0kwlBhfV3JdwKT25YgIl5WKGoh_1LkMXKG2YTldfB2CC6n96ohPlNy7yQoAQCW-IzSaCdgfJ8Uxy4KQAMUPRvev4QPErMYmo_vAubH_KJ5Y8-xMnhE4RhFnPhtWcTTMW8mb-EY7ZbKwA8L7aKDv-gICkpFVT-md8wraC9wOdU1ASp5GubdaaOT4Cy-XC3nuB1TJu]

- Application of Fluorinated Pyridines in Agrochemical Synthesis: A Case Study of Flupicolide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqSd5WMbEvnwqThw-nUdumplUiR9p5_fZz83-28veowPCwAR9BhppTUJ7QiGYcCrccprHg7ePWQra5PgER3smhCdosnoMHvLLfOcIcjRMYFsJDz1wY9hPoQ--bf3II11-FxmeD5lJ2g2mx_jW7S1alO3jbqADapC8EQHQfvf6lJU6ETw4staoka1cUZUINuEUGd4Bt6pHfFRfxLQIBYWsE4PM5re3NGeZQrny-x_7K1pz5CLdE_iA=]

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmdY6MNyjWiponO88CVCE5vNO0e3xitFHx24lnc4hOzZ3Yc7-R7EEjGkiroy_jrECXSugjbBe1bVs7VG1Kjr6KXitGpVmlfBsS-GFz5X8NeUb0hONbYkISdd_CXqKXGU2rTw5PT9rp8qUViHk=]

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh6zZ4p7X3bTDJR_WNyhzE364xydx0RF9wGlekdpm_SRd1PLfSZZPK2qhf1-vCt1bmyj_ekVhfRHx9eiweGPpmtXUGM7fqEgcJDvIcryK--69ZVY_za7REvPNbrjyHgOjLcpTFMUe8F3zIzl38X4zWBosm2a-DS3gkSoFdUPQ0kL0LivR8wp4-cGUsa3kaXg7ibtX-zaM6fZboKnHI6QrFQF9LlxMes87zou5KjySNMXrQI_jDFssPwGeI4_XpR2m9kTZybPVvpHji_H4knLNAOBUEWfD83ewMSFwI8q8=]

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF540dEqRF4FeHZAu1NLJCu6Wmhw0O_GSR77Fiq6Q72iLoyoD6xV1KVAk77-e6mzrUuK_Dw_tLII_FUup6ZDcCEObxgd8_zt8vIBS0ha19qjEjVnnhaWNh_0-wxGp55sPPoLgrQ]

- Fluoroinated pyridines in pharmaceuticals and agrochemicals - ResearchGate. [URL: https://www.researchgate.net/publication/381146743_Fluoroinated_pyridines_in_pharmaceuticals_and_agrochemicals]

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjucmhnGfU-_vuRbNLI4vk0uTAg8i6tzvl1pM6EhgyRwRsdLQMbGXRtPBmhQMvM-Q6bMuIkb5xs5n6FwPGgk5xUBd-9_9G-56R6WXUM0ZB-FJZH2pcSZQeOKl4DSxfeUZUUa1Ri2CfMEoddFk=]

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. [URL: https://doi.org/10.1039/D5OB00997A]

- The Role of Fluorinated Pyridines in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB93sYAGsvTn64ekS5vWu9GF_40rzHjGbxpexx9sIzJ9LhRiw6R6rV5uS1o_2pE7z5OKGqOjF8hovo6sqkmPyn_KrNBhs2ke6W0lTvy5PWXJogbKYwLorJDIe_OWGsnCrd7czrS1KETPRe5GlwykZMjplJfzBiEVjz2_VgVSBWVXXhhxidW8IfcXI8vr75GTrMr5xOBC6r4hfri1c7sT5iVFLpn7avsNUJT4hi9Ke0CUa1uTY=]

- Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEJL8JofFP5pgD5KUcjuSElEK2kRpy0rVMFQs8cEeZJxWVQ6JGXFI__8p-9wvULN5LC5apXoBfSkoYccfa3AXaC4jMIn6A6cWHnSZiq_B-u5ap_CTeUnWq9vBXThW0CcvizQv3Jl-Z3ORQMhSUH30ryEkJmg8RMbYgXGYorLZh5f8e1u_9nGDouc41m3s9mZFOM0Prxed-Rxb6Vl8FjD2B2pRB7Jq_Z5k-8xQdkiIgRQa9pzpbLPVywQ==]

- The Power of Fluorine: How TFMP Drives Agrochemical Innovation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo0s46iyeJe58UMND0XY2wHNhF1L2pzGKZGFTSv8AvAKtzP62MkXsqg9Tlsv3u70niikDCpTwN9Ci3aCeEnzjlvcn5SEMnGEMU4YAWUMJHK1O3vM07xFyPNiPIdkNsPmfzYkfPLo7oQwYCe0V86lFDHB8KZf15fZrydrDzQDjqTTn02le3Ipsp-VHLCjn5lfUGsUupzpfON0JdGt6mpV3Y_4rdLQuNo4ab1XiH]

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDng2u-62Ay-u2ZL7WtrfB365eMSNV0xEBFlV6P_kKOz4iVlRbxI9wJsann3dj-LYU98i4-a4kDhyMaJcN6iWIZtn8aDegnlHFEbGxHyE_xeNnVeaNbJo4YGI5OFxeJ84NP3lf5J708pVkHZA=]

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7TYZL1AN-h9STtkTzHCyq0B1PqRy8D7Tf2z4H5ofAOaSyiZxM6hdG9FJg2_j_pZZS8MdPj42jlVw-5XORIfZIqDZpio_C40t3a8Z4OjaFZVDVOE5ad8GicXxxJAeEQEu3Hd-Sp5z3anRfxhcN]

- Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? - Organofluorine / Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8wu5ft7nQVfwTG4pT0xHw-HB5Q2GO66_w0w8IphacuHKs0oaGI_vZjSi2WkUHH2Rqkki0vN56azMogt0b3y97i-tarqUW_QIjBwqvnk7zQlF8Ige_6ttazJx_A_efTcVWYLwBMkFx0-Yp_WjYtWdl-iNvB2Wn_xp9moK-cevEpyWoJYjVH64ACM9e5utbFBM045Xi_9qh8jEEBpJ8NGxn_JvAkIwRIDUPOZDTaU0lAwECloU-gSBC_ApTXhMUTrHd]

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfPz_hHq7RtPAJdP5uItTuDCMNGAnBwQf8wrTrdXS-OWoKCjkC_cwMLejFopRsg32czk_RXvs6PoLJK-cZxj4ctkHW-7WMH9g7Mu5FZuuCtB3EdmLI8puybvbNf8YTL_HtWe0=]

- Chemists develop new synthesis method for producing fluorinated piperidines | ScienceDaily. [URL: https://www.sciencedaily.com/releases/2019/01/190123110425.htm]

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474100/]